molecular formula C23H19NO6S B3305461 4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide CAS No. 923193-61-7

4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide

Cat. No.: B3305461
CAS No.: 923193-61-7
M. Wt: 437.5 g/mol
InChI Key: GCWIKFMTLCNYMW-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chromenone core, which is a fused ring system containing both benzene and pyrone rings, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic conditions to form the chromenone core.

    Introduction of the Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Sulfonamide Formation: The final step involves the reaction of the chromenone derivative with a sulfonamide reagent, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The chromenone core may also interact with various biological pathways, contributing to its overall effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
  • N-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide
  • 4-methoxyphenylsulfonamide derivatives

Uniqueness

4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide is unique due to the combination of its chromenone core and sulfonamide group, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

4-methoxy-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO6S/c1-28-16-8-10-17(11-9-16)31(26,27)24-15-7-12-22-19(13-15)20(25)14-23(30-22)18-5-3-4-6-21(18)29-2/h3-14,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWIKFMTLCNYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide
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4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide
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4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide
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4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide
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4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide

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